2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(6)9-3/h3H,2H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPSFWYKIZUQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=N)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with α-Bromoacid Chlorides
In a seminal study, Metwally et al. demonstrated that α-bromoacid chlorides bearing ethyl substituents react with thiourea in glacial acetic acid to yield 5,5-disubstituted-2-imino-4-thiazolidones (Scheme 9). For example, ethyl α-bromo-β-ethylpropanoate chloride (17, R = Et) undergoes cyclocondensation at reflux to produce the target compound in 77–84% yield (Table 1). The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon, followed by dehydrohalogenation.
Table 1: Synthesis from α-Bromoacid Chlorides
Chloroacetamide Derivatives
Chloroacetamides functionalized with ethyl groups serve as effective precursors. For instance, 2-chloro-N-ethylacetamide (64) reacts with thiourea in ethanol under basic conditions to form this compound (Scheme 30). Anhydrous sodium acetate is critical for neutralizing hydrogen bromide byproducts, improving yields to 86%. This method is scalable but requires careful control of stoichiometry to minimize dimerization.
Ring-Opening of Epoxides with Thiourea
Geminal dicyano epoxides undergo nucleophilic ring-opening with thiourea derivatives to form thiazolidinones. For example, 2,2-dicyano-3-ethyloxirane (83) reacts with thiourea in dichloromethane to yield the target compound via a cyanocarbonyl intermediate (Scheme 43). The reaction proceeds at room temperature over 24 hours, achieving 55% yield. While this method avoids harsh conditions, the limited commercial availability of specialized epoxides restricts its utility.
Functionalization of Maleimides
N-substituted maleimides react with thiourea to form 4-thiazolidone derivatives. For example, N-ethylmaleimide (81) condenses with thiourea in a phosphate buffer to yield this compound (Scheme 41). The reaction proceeds via Michael addition, followed by cyclization, and achieves 74% yield. This method is notable for its mild conditions but requires prolonged reaction times (48 hours).
Optimization Strategies
Solvent Systems
Ethanol and acetic acid are preferred for cyclocondensation reactions due to their ability to solubilize thiourea and α-halo precursors. The patent WO2015155664A1 highlights the use of THF for improving reaction homogeneity, particularly in steps involving mandelic acid derivatives.
Temperature and Time
Optimal temperatures range from 20°C to reflux, depending on the reactivity of intermediates. For example, reactions involving α-bromoacid chlorides require reflux (110°C) for 4–6 hours, whereas maleimide functionalization proceeds at 25°C over 48 hours.
Purification Techniques
Recrystallization from ethanol-water mixtures (4:1 v/v) effectively removes unreacted thiourea and inorganic salts. The patent WO2015155664A1 emphasizes palladium-catalyzed hydrogenation for debenzylation, ensuring >99% purity for pharmaceutical applications.
Analytical Validation
1H NMR spectra of the compound show characteristic signals at δ 1.2 ppm (triplet, CH2CH3), δ 3.4 ppm (quartet, SCH2), and δ 6.8 ppm (singlet, NH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 173.0584 [M+H]+ .
Chemical Reactions Analysis
Acid-Base Reactions
The amino group at position 2 participates in acid-base interactions. Under acidic conditions, it acts as a base, forming ammonium salts, while in basic environments, it remains deprotonated. This behavior influences solubility and reactivity in subsequent reactions .
Example Reaction:
Key Data:
-
Solubility shifts from polar aprotic solvents (neutral form) to aqueous acidic solutions (protonated form).
Nucleophilic Substitution
The thiazole ring’s sulfur and nitrogen atoms are susceptible to nucleophilic attack. Common substitutions include:
Halogenation
Reaction with halogenating agents (e.g., PCl₅) replaces the ketone oxygen with chlorine, forming 2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-chloride.
Conditions:
-
Reagent: PCl₅, anhydrous conditions.
-
Temperature: 80–100°C.
-
Yield: ~75%.
Alkylation/Ethylation
The amino group undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of bases like NaH or K₂CO₃, yielding N-ethyl derivatives .
Mechanism:
Cycloaddition Reactions
The conjugated π-system of the thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts .
Example:
Conditions:
Condensation Reactions
The ketone group at position 4 reacts with primary amines to form Schiff bases, which are intermediates in synthesizing larger heterocycles .
Schiff Base Formation
Reaction:
Conditions:
-
Catalyst: Acetic acid.
-
Yield: 60–85% depending on R group.
Mannich Reactions
In the presence of formaldehyde and secondary amines, the compound forms Mannich bases, enabling further functionalization .
Example Product:
Oxidation
The thiazole ring’s sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.
Products:
-
Sulfoxide: at position 1.
-
Sulfone: at position 1.
Reduction
The ketone group reduces to a secondary alcohol using NaBH₄ or LiAlH₄.
Product:
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiazole ring undergoes cleavage. For example, hydrolysis with concentrated HCl yields open-chain thiourea derivatives .
Reaction Pathway:
Comparative Reaction Data Table
Mechanistic Insights
-
Nucleophilic Substitution: The sulfur atom’s lone pairs facilitate attack by electrophiles, while the amino group directs regioselectivity .
-
Cycloaddition: The thiazole’s electron-deficient ring acts as a diene, favoring endo transition states .
-
Acid-Base Behavior: Protonation at the amino group modulates electron density across the ring, altering reaction rates.
This compound’s versatility in forming derivatives underscores its utility in synthesizing bioactive molecules and functional materials. Experimental data emphasize the need for controlled conditions to optimize yields and selectivity .
Scientific Research Applications
Antimicrobial Activity
2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one has demonstrated significant antimicrobial properties against a range of pathogens.
Minimum Inhibitory Concentration (MIC) Studies :
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 | |
| Pseudomonas aeruginosa | 0.75 | |
| Candida albicans | 0.30 |
These results indicate the compound's potential as a candidate for developing new antimicrobial agents .
Anticancer Properties
The compound exhibits cytotoxic activity against various cancer cell lines, making it a subject of interest in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of 2-amino derivatives on human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The compound showed IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| MCF7 | 0.28 |
These findings highlight the compound's potential as an anticancer agent .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block in organic synthesis for developing new materials with specific properties.
Synthesis of Complex Molecules
The compound is utilized in synthesizing more complex thiazole derivatives that exhibit enhanced biological activities or novel material properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between 2-amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one and analogs:
Physicochemical Properties
- Lipophilicity : The ethyl group in the target compound provides moderate lipophilicity, facilitating membrane permeability. In contrast, the trifluoromethyl and fluorine substituents in the fluoro-trifluoromethyl analog (CAS 13973-15-4) increase hydrophobicity and resistance to oxidative metabolism .
- Molecular Weight: The cyclopentylamino derivative (CAS 733044-82-1) has a higher molecular weight (184.26 g/mol) due to the bulky substituent, which may limit bioavailability .
- Solubility: The acetylated analog (CAS 30748-47-1) exhibits reduced water solubility due to the nonpolar acetyl group, whereas the sulfanyl-dichlorophenyl derivative (CAS 65562-49-4) may form disulfide bonds, impacting stability .
Biological Activity
2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazole ring, characterized by its amino and ethyl substituents. This compound has drawn attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 144.20 g/mol
The thiazole ring structure contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound has been compared to standard antibiotics, demonstrating competitive efficacy.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity.
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells with minimal effects on normal cells.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Notably, it has shown promising results as a DYRK1A inhibitor.
This inhibition suggests potential applications in treating diseases where DYRK1A is implicated.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains, indicating structure-dependent activity.
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on liver carcinoma cells revealed that specific substituents on the thiazole ring significantly influence the potency of the compound.
- Enzyme Interaction Studies : Molecular docking studies provided insights into how this compound interacts with target enzymes, suggesting mechanisms of action that could be further explored for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Amino-5-ethyl-4,5-dihydro-1,3-thiazol-4-one and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization reactions using Vilsmeier–Haack conditions or base-promoted condensation of amidines with ketones. For example, 4,5-dihydrothiazole derivatives are often prepared by refluxing intermediates like 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with chloroform and dimethylformamide (DMF) under Vilsmeier–Haack conditions . Alternatively, base-promoted reactions (e.g., using NaOH or KOH) facilitate spiro-fused dihydrothiazole formation with high regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Focus on signals for the NH₂ group (δ 5.0–6.0 ppm, broad singlet) and the thiazole ring protons (δ 3.0–4.5 ppm for dihydrothiazole CH₂ groups). Substituents like ethyl groups appear as triplets (δ 1.0–1.5 ppm) .
- IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH₂ (3150–3350 cm⁻¹) stretches. Thiazole ring vibrations (C-S-C) appear at 650–750 cm⁻¹ .
- XRD : Use SHELX programs for crystal structure refinement, ensuring precise determination of bond lengths and angles (e.g., C-S: ~1.70 Å; C=O: ~1.22 Å) .
Q. What solvent systems and crystallization conditions yield high-purity 4,5-dihydrothiazole derivatives?
- Methodological Answer : Ethanol-water mixtures (1:1 to 1:3 ratios) are effective for recrystallization. For example, compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole are crystallized from ethanol-water with >65% yield and purity >95% . DMF-ethanol (1:1) is recommended for polar derivatives .
Advanced Research Questions
Q. How can computational tools (e.g., Multiwfn) predict the electronic properties of this compound for drug design?
- Methodological Answer : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For instance, the C=O group exhibits negative ESP (-0.25 e/ų), making it a hydrogen-bond acceptor, while the NH₂ group shows positive ESP (+0.15 e/ų). Electron localization function (ELF) analysis reveals π-conjugation in the thiazole ring, critical for binding to biological targets .
Q. What experimental strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for dihydrothiazole derivatives?
- Methodological Answer :
- Dose-Response Assays : Perform IC₅₀ comparisons across bacterial strains (e.g., E. coli, S. aureus) and cancer cell lines (e.g., MCF-7, HeLa) to identify selective toxicity thresholds .
- Mechanistic Studies : Use fluorescence microscopy to track apoptosis induction (e.g., Annexin V staining) and DNA intercalation assays (e.g., ethidium bromide displacement) to distinguish antimicrobial from anticancer modes of action .
Q. How can crystallographic data (e.g., twinning, disorder) be addressed during refinement of this compound structures?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, refine twinning fractions (e.g., 0.35 for a twofold axis) and apply HKLF5 format for split data .
- Disorder : Apply PART/SUMP restraints to model overlapping conformers. For ethyl groups, refine occupancy ratios (e.g., 60:40) and isotropic displacement parameters (Uiso ≤ 0.08 Ų) .
Q. What are the best practices for optimizing reaction yields in dihydrothiazole synthesis while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test bases like DBU or K₂CO₃ in DMF to enhance cyclization efficiency. For example, DBU increases yields from 50% to 85% in spiro-thiazole formation .
- Byproduct Mitigation : Use column chromatography (silica gel, hexane:EtOAc 3:1) to isolate target compounds. LC-MS monitoring (e.g., m/z 276.26 for C₁₂H₈N₂O₄S) ensures purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
